

Physical and chemical properties of deuterated pyrazine standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-propylpyrazine-d3

Cat. No.: B12363207

[Get Quote](#)

A Comprehensive Technical Guide to Deuterated Pyrazine Standards

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated pyrazine standards, with a focus on pyrazine-d4. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize these compounds as internal standards in quantitative analyses, particularly in mass spectrometry-based methods. This document details the key physicochemical characteristics, spectroscopic data, and relevant experimental methodologies.

Physicochemical Properties of Pyrazine-d4

Deuterated pyrazine, specifically pyrazine-d4 ($C_4D_4N_2$), serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Its physical and chemical properties are very similar to pyrazine, with the primary difference being the increased mass due to the deuterium atoms. This mass shift is fundamental to its application in isotope dilution mass spectrometry.^[1]

General and Physical Properties

The key physical properties of pyrazine-d4 are summarized in the table below. These values are critical for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₄ D ₄ N ₂	[2][3]
Molecular Weight	84.11 g/mol	[2][3][4]
CAS Number	1758-62-9	[2][3]
Appearance	Solid	[5]
Melting Point	55-57 °C	[5][6]
Boiling Point	116 °C	[5][6]
Flash Point	56 °C (132.8 °F) - closed cup	
Isotopic Purity	≥98 atom % D	[5]
Assay	≥99% (CP)	[5]

Spectroscopic and Chemical Identifiers

These identifiers are crucial for the structural confirmation and unambiguous identification of pyrazine-d₄.

Identifier	Value	Reference
SMILES String	[2H]c1nc([2H])c([2H])nc1[2H]	[5]
InChI	1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D	[5]
InChI Key	KYQCOXFCLRTKLS-RHQRLBAQSA-N	[5]
Mass Shift	M+4	[5]

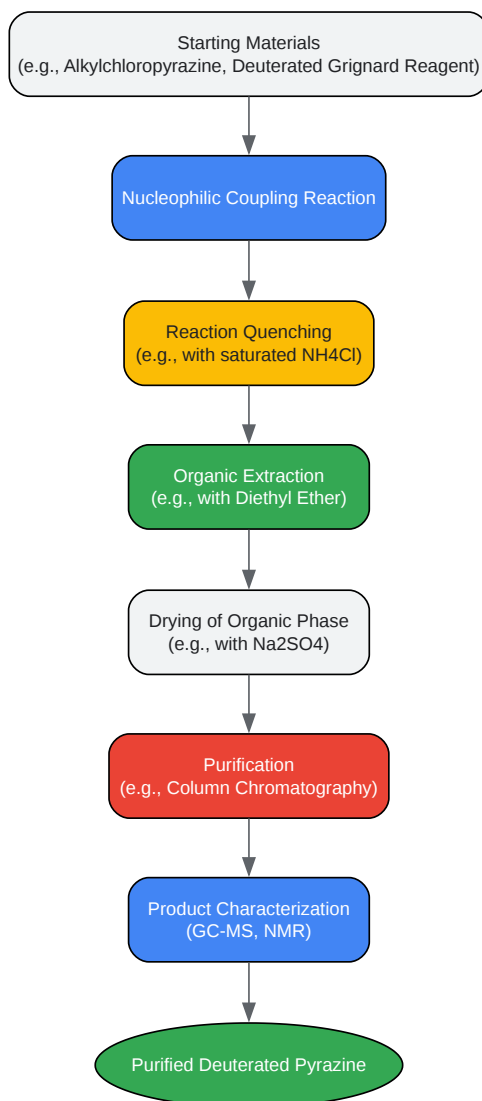
Experimental Protocols

The synthesis and analysis of deuterated pyrazine standards require precise and well-documented protocols to ensure purity and identity.

Synthesis of Deuterated Pyrazines

Several methods exist for the synthesis of deuterated pyrazines. A common and effective approach involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a chloropyrazine precursor.^[1] Another established method is the condensation of a deuterated diamine with a 1,2-dicarbonyl compound. For instance, labeled 2-methyl-3-ethylpyrazine has been synthesized through the condensation of 2,3-pentanedione and [²H₄]-ethylenediamine.^[1]

A generalized workflow for the synthesis of deuterated alkylpyrazines is presented below. This process highlights the key steps from starting materials to the purified product.

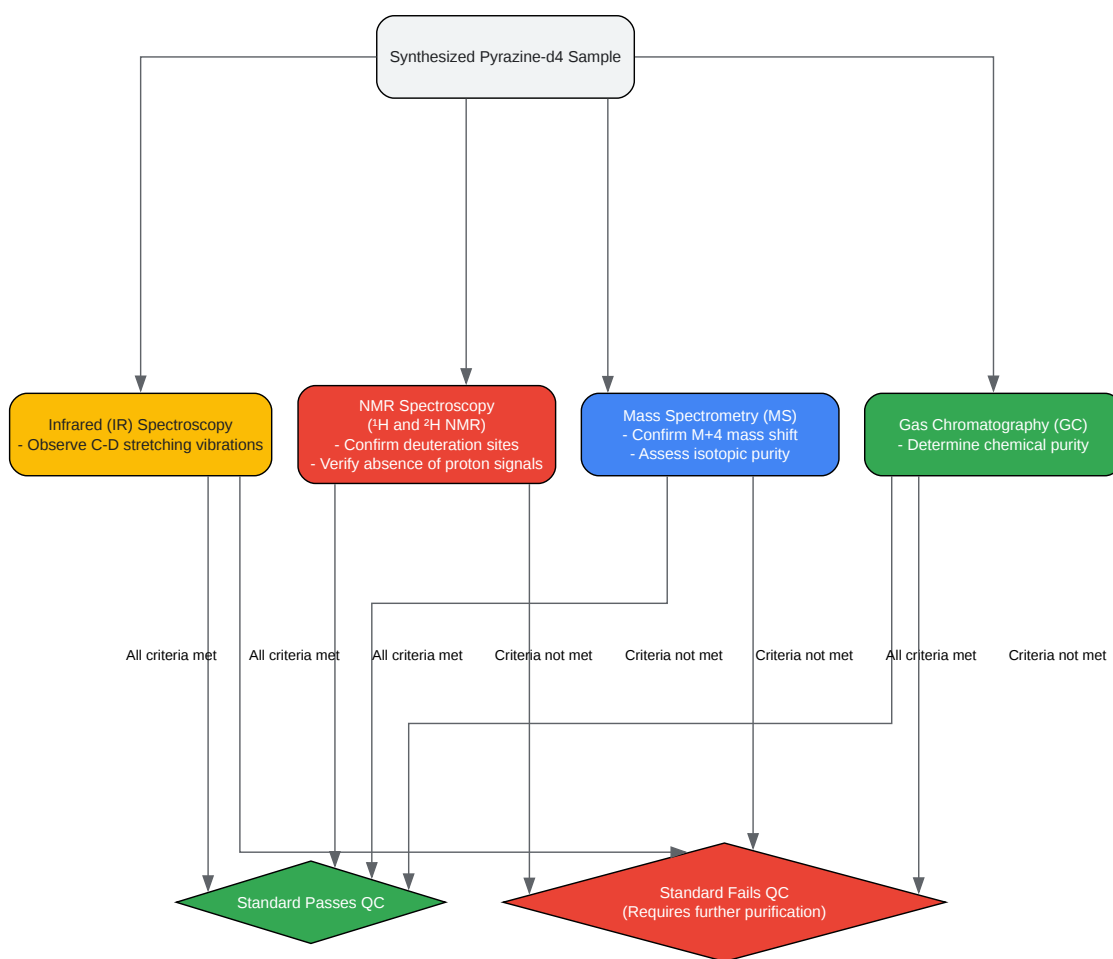


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of deuterated pyrazines.

Analytical Characterization Workflow

The identity and purity of the synthesized deuterated pyrazine standard must be confirmed through a series of analytical techniques. This workflow ensures the final product meets the required specifications for use as an internal standard.



[Click to download full resolution via product page](#)

Workflow for the analytical quality control of deuterated pyrazine standards.

Spectroscopic Characterization

The spectroscopic profile of deuterated pyrazine is distinct from its non-deuterated analog, providing definitive evidence of its structure and isotopic labeling.

Mass Spectrometry (MS)

In mass spectrometry, pyrazine-d₄ exhibits a molecular ion peak that is 4 mass units higher than that of unlabeled pyrazine (m/z 80).[5] This M+4 shift is the cornerstone of its use in isotope dilution methods.[1] High-resolution mass spectrometry can be employed to confirm the elemental composition and further verify the isotopic enrichment. Hydrogen-deuterium exchange mass spectrometry is a powerful technique that provides insights into complex structures by monitoring the rates of exchange.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

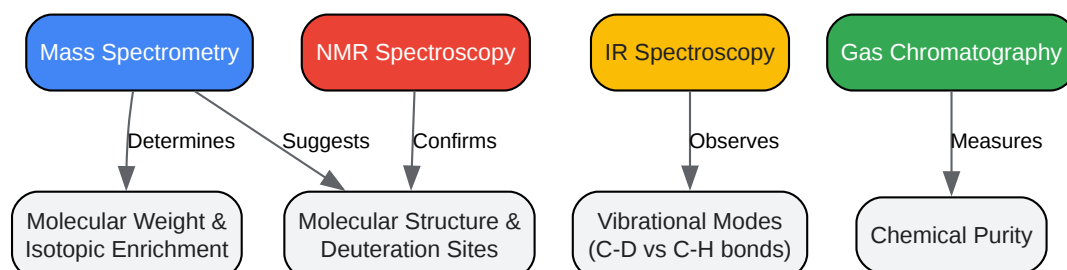
NMR spectroscopy is a powerful tool for confirming the successful deuteration of pyrazine.

- ¹H NMR: In a fully deuterated standard like pyrazine-d₄, the proton NMR spectrum should show a significant reduction or complete absence of the characteristic singlet signal of pyrazine protons.
- ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of pyrazine-d₄ will show a signal in a chemical shift range similar to that of proton NMR, confirming the presence and chemical environment of the deuterium atoms.[8][9] While the resolution is typically lower than in ¹H NMR, it is definitive for verifying the effectiveness of the deuteration process.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to confirm deuteration. The replacement of hydrogen with deuterium results in a predictable shift of vibrational frequencies. The stretching frequency of a C-D bond is observed at a lower wavenumber (approximately 2100-2300 cm⁻¹) compared to a C-H bond (approximately 2800-3100 cm⁻¹). This is because the heavier deuterium atom causes the bond to vibrate at a lower frequency.[10] The ratio of the C-D to C-H stretching frequencies is approximately 0.71.[10]

The logical relationship between the properties of deuterated pyrazine and the analytical methods used to characterize them is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 吡嗪-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. 1758-62-9 CAS MSDS (PYRAZINE-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical and chemical properties of deuterated pyrazine standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363207#physical-and-chemical-properties-of-deuterated-pyrazine-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com